molecular formula C19H19NO3S B280925 N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide

N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B280925
M. Wt: 341.4 g/mol
InChI Key: LSXVBXDJYQKTSO-UHFFFAOYSA-N
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Description

N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide, also known as TBNH, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. TBNH is a sulfonamide derivative that has shown promising results in the areas of cancer research, drug discovery, and biochemistry.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell signaling pathways. This compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell growth and division.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the further elucidation of the mechanism of action of this compound, which could lead to the development of more potent and selective inhibitors of cell signaling pathways. Additionally, research on the synthesis and characterization of this compound analogs could lead to the discovery of new compounds with even greater potential for therapeutic applications.

Synthesis Methods

N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide can be synthesized through a series of chemical reactions involving the starting materials, 4-hydroxy-1-naphthylamine and 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. In cancer research, this compound has shown promising results as a potential anti-tumor agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.

Properties

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C19H19NO3S/c1-12-10-14(3)19(11-13(12)2)24(22,23)20-17-8-9-18(21)16-7-5-4-6-15(16)17/h4-11,20-21H,1-3H3

InChI Key

LSXVBXDJYQKTSO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O)C

Origin of Product

United States

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